Cas no 862483-52-1 (cycloheptylthiourea)

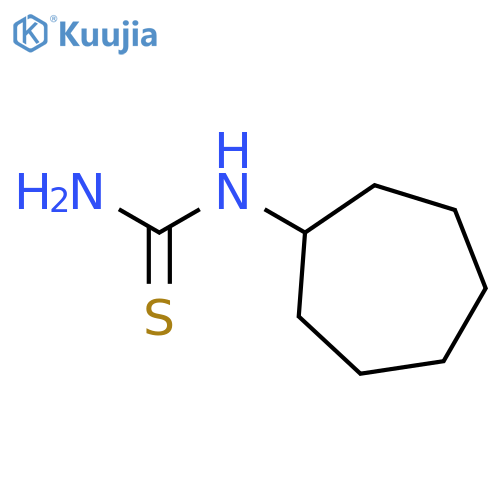

cycloheptylthiourea structure

商品名:cycloheptylthiourea

CAS番号:862483-52-1

MF:C8H16N2S

メガワット:172.291040420532

MDL:MFCD08277608

CID:718434

PubChem ID:13433274

cycloheptylthiourea 化学的及び物理的性質

名前と識別子

-

- Thiourea,N-cycloheptyl-

- cycloheptylthiourea

- CYCLOHEPTYL-THIOUREA

- N-cycloheptylThiourea

- Thiourea,cycloheptyl

- Thiourea,N-cycloheptyl

- STEAROYLCOENZYMEA

- WBNUBZZHHXFAGK-UHFFFAOYSA-N

- AKOS005254776

- EN300-124715

- SCHEMBL1605352

- DTXSID40540652

- 1-cycloheptylthiourea

- SCHEMBL8345551

- MFCD08277608

- 862483-52-1

- FT-0769283

-

- MDL: MFCD08277608

- インチ: InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)

- InChIKey: WBNUBZZHHXFAGK-UHFFFAOYSA-N

- ほほえんだ: C1CCCC(CC1)NC(=S)N

計算された属性

- せいみつぶんしりょう: 172.10300

- どういたいしつりょう: 172.10341969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 70.1Ų

じっけんとくせい

- 密度みつど: 1.07

- ふってん: 279.2°C at 760 mmHg

- フラッシュポイント: 122.7°C

- 屈折率: 1.556

- PSA: 70.14000

- LogP: 2.63360

cycloheptylthiourea セキュリティ情報

cycloheptylthiourea 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

cycloheptylthiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB424683-5 g |

Cycloheptylthiourea |

862483-52-1 | 5 g |

€935.60 | 2023-07-18 | ||

| TRC | C993773-25mg |

cycloheptylthiourea |

862483-52-1 | 25mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197758-1g |

Cycloheptylthiourea |

862483-52-1 | 98% | 1g |

¥ƅȣƅɂ | 2023-07-25 | |

| Enamine | EN300-124715-50mg |

cycloheptylthiourea |

862483-52-1 | 95.0% | 50mg |

$54.0 | 2023-10-02 | |

| Enamine | EN300-124715-1000mg |

cycloheptylthiourea |

862483-52-1 | 95.0% | 1000mg |

$230.0 | 2023-10-02 | |

| 1PlusChem | 1P004K8A-1g |

Thiourea,N-cycloheptyl- |

862483-52-1 | 95% | 1g |

$330.00 | 2025-02-21 | |

| abcr | AB424683-5g |

Cycloheptylthiourea; . |

862483-52-1 | 5g |

€935.60 | 2025-02-19 | ||

| abcr | AB424683-1g |

Cycloheptylthiourea; . |

862483-52-1 | 1g |

€467.00 | 2025-02-19 | ||

| A2B Chem LLC | AC12042-10g |

Cycloheptylthiourea |

862483-52-1 | 95% | 10g |

$1541.00 | 2024-04-19 | |

| Ambeed | A371683-1g |

Cycloheptyl-thiourea |

862483-52-1 | 95% | 1g |

$310.0 | 2024-04-17 |

cycloheptylthiourea 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

862483-52-1 (cycloheptylthiourea) 関連製品

- 4041-95-6(1,3-Di-tert-butylthiourea)

- 2986-17-6(1,3-bis(propan-2-yl)thiourea)

- 6938-68-7(1-Amino-1-methylthiourea)

- 534-13-4(N,N'-Dimethylthiourea)

- 96-45-7(2-Imidazolidinethione)

- 4346-94-5(aminothiourea hydrochloride)

- 598-52-7(methylthiourea)

- 2782-91-4(Tetramethylthiourea)

- 109-46-6(1,3-Dibutyl-2-thiourea)

- 142-46-1(2,5-Dithiobiurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:862483-52-1)cycloheptylthiourea

清らかである:99%

はかる:1g

価格 ($):279.0